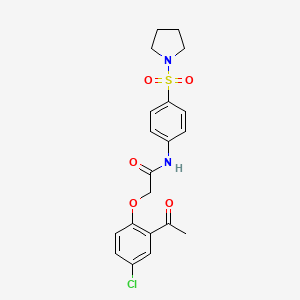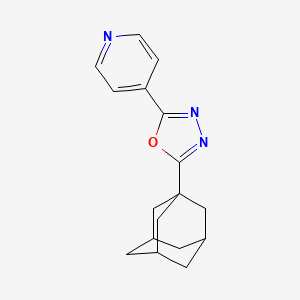![molecular formula C20H29N3O2 B7532645 N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide](/img/structure/B7532645.png)
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide, also known as BPMP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields. BPMP is a piperidine derivative that has been synthesized through a multi-step process, and its unique structure has led to its investigation in numerous studies.
Mecanismo De Acción
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide acts as an inhibitor of various enzymes and transporters in the body, including acetylcholinesterase and dopamine transporter. Its unique structure allows it to bind to these targets and inhibit their activity, leading to changes in neurotransmitter levels and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in both in vitro and in vivo studies. Inhibition of acetylcholinesterase has been linked to improvements in cognitive function, while inhibition of dopamine transporter has been linked to changes in reward processing and addiction-related behaviors. Additionally, this compound has been shown to have antifungal activity in vitro, suggesting potential applications in the treatment of fungal infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide is its unique structure, which allows it to bind to specific targets with high affinity. This makes it a useful tool for investigating the mechanisms of various enzymes and transporters in the body. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are numerous future directions for the investigation of N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide, including further studies of its potential as a cholinesterase inhibitor for the treatment of Alzheimer's disease, as well as its potential as a dopamine transporter inhibitor for the treatment of addiction and other neurological disorders. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in other fields, such as antifungal drug discovery.
Métodos De Síntesis
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide involves several steps, beginning with the reaction of 4-piperidone with benzylmagnesium chloride to form N-benzylpiperidin-4-ol. This intermediate is then reacted with methyl chloroformate to produce N-benzylpiperidin-4-yl methyl carbonate. Finally, the reaction of this compound with 1-methyl-2-oxopiperidine-4-carboxylic acid leads to the formation of this compound.
Aplicaciones Científicas De Investigación
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide has been investigated for its potential application in various fields, including medicinal chemistry, neuropharmacology, and drug discovery. In medicinal chemistry, this compound has been studied for its ability to act as a cholinesterase inhibitor, which could lead to the development of new drugs for the treatment of Alzheimer's disease. In neuropharmacology, this compound has shown promise as a dopamine transporter inhibitor, which could have implications for the treatment of addiction and other neurological disorders. Additionally, this compound has been investigated as a potential lead compound for the development of new antifungal agents.
Propiedades
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-22-10-9-18(13-19(22)24)20(25)21-14-16-7-11-23(12-8-16)15-17-5-3-2-4-6-17/h2-6,16,18H,7-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVOJAWIQLNMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)

![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)



![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-6-methylpyridine-3-carboxamide](/img/structure/B7532674.png)
